molecular formula C18H33NO3 B2816802 1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 946358-80-1

1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No. B2816802
CAS RN: 946358-80-1
M. Wt: 311.466
InChI Key: UPMWKRCNVAHMBF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a useful research compound. Its molecular formula is C18H33NO3 and its molecular weight is 311.466. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

Nitroxyl radicals, including those derived from tetramethylpiperidine, have been extensively studied for their synthesis and unique properties. For instance, Zhukova et al. (1992) explored the bromination and oxidation processes to produce dibromo-derivatives, highlighting their potential as acylating spin traps (Zhukova, Kagan, & Smirnov, 1992). Additionally, Cygler et al. (1980) investigated the conformation of the piperidine ring in derivatives, revealing how intramolecular hydrogen bonds influence their structure (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).

Catalytic Activity and Electrochemical Properties

The catalytic and electrochemical properties of these compounds have been a focus of research. Xia and Li (1998) demonstrated the catalytic electroactivity of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in the homogeneous electrooxidation of hydroxylamine, suggesting potential applications in electrocatalysis (Xia & Li, 1998).

Applications in Polymer and Material Science

The role of nitroxyl radicals in polymer and material science has been significant. Chaudhary, Chopin, and Klier (2007) discussed the use of TEMPO derivatives for scorch suppression, cure control, and functionalization in the peroxide crosslinking of polyethylene, showcasing their utility in enhancing polymer properties (Chaudhary, Chopin, & Klier, 2007). Additionally, the synthesis and investigation of TEMPO-contained polypyrrole derivatives by Xu et al. (2014) for use as cathode material in organic radical batteries exemplify their promising applications in energy storage devices (Xu, Yang, Su, Ji, & Zhang, 2014).

Environmental and Biomedical Applications

The environmentally benign TEMPO-catalyzed oxidation system developed by Li and Zhang (2009) demonstrates the potential of these compounds in sustainable chemical processes, highlighting their role in the efficient and eco-friendly oxidation of alcohols (Li & Zhang, 2009). Furthermore, the synthesis of spin-labeled amides by Yushkova et al. (2013), showcasing their antioxidant potential, points towards their promising applications in biomedical studies, including magnetic resonance imaging (MRI) (Yushkova, Chernyak, Polienko, Gatilov, Morozov, & Grigor’ev, 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Future Directions

The future directions or potential applications of this compound are not specified in the available sources .

properties

IUPAC Name

1-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO3/c1-8-18(7,9-2)22-13-15(21)12-19-16(3,4)10-14(20)11-17(19,5)6/h1,14-15,20-21H,9-13H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMWKRCNVAHMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)OCC(CN1C(CC(CC1(C)C)O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

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